molecular formula C9H18N2O B8157194 (S)-3-Amino-1-(piperidin-1-yl)butan-1-one

(S)-3-Amino-1-(piperidin-1-yl)butan-1-one

Cat. No.: B8157194
M. Wt: 170.25 g/mol
InChI Key: NQPYBQDWGOUWDU-QMMMGPOBSA-N
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Description

(S)-3-Amino-1-(piperidin-1-yl)butan-1-one is a synthetic compound that belongs to the class of cathinones, which are β-ketone analogues of amphetamines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-1-(piperidin-1-yl)butan-1-one typically involves the reaction of a suitable precursor with piperidine under controlled conditions. One common method involves the use of a metal-catalyzed reaction, where transition metals such as iron, nickel, or ruthenium serve as catalysts . The reaction conditions often include specific temperatures, solvents, and reaction times to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may utilize large-scale reactors and optimized reaction conditions to achieve efficient synthesis. The use of green chemistry principles, such as enzymatic methods, can also be explored to minimize environmental impact and enhance sustainability .

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-1-(piperidin-1-yl)butan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of (S)-3-Amino-1-(piperidin-1-yl)butan-1-one involves its interaction with specific molecular targets and pathways. It is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine and serotonin. The compound may also interact with various receptors and enzymes, leading to its observed effects .

Comparison with Similar Compounds

Properties

IUPAC Name

(3S)-3-amino-1-piperidin-1-ylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-8(10)7-9(12)11-5-3-2-4-6-11/h8H,2-7,10H2,1H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQPYBQDWGOUWDU-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)N1CCCCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC(=O)N1CCCCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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